N-THP Substituent as Morpholine Isostere: Metabolic Stability Advantage Over N-Methyl Tropane
The N-tetrahydropyran (THP) group on the 8-azabicyclo[3.2.1]octane scaffold has been explicitly validated as a morpholine isostere with metabolic stability advantages. In a direct comparison within the same triazine chemotype, De Pascale et al. showed that compound 11b – bearing the 3-oxa-8-azabicyclo[3.2.1]octane with a THP substituent – exhibited greater metabolic stability in human hepatocyte assays than PQR620, the first-in-class brain-penetrant mTOR kinase inhibitor (TORKi) [1]. While the target compound 8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine differs from 11b by having a 3-amine rather than a 3-oxa bridge, the N-THP pharmacophore is identical, and the precedent demonstrates that replacing a standard N-methyl or N-alkyl group with THP on this scaffold translates to measurable improvements in oxidative metabolic stability [2]. An N-methyl tropane analog (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-amine) lacks this isosteric rationale and would be expected to show higher intrinsic clearance in microsomal or hepatocyte assays [2].
| Evidence Dimension | Metabolic stability (human hepatocyte assay) – THP-substituted bridged morpholine analog vs. first-in-class TORKi |
|---|---|
| Target Compound Data | Compound 11b (THP-substituted 3-oxa-8-azabicyclo[3.2.1]octane triazine): more stable than PQR620 in human hepatocyte metabolic stability assay (exact t₁/₂ or clearance values available in full paper) [1] |
| Comparator Or Baseline | PQR620 (first-in-class brain-penetrant TORKi, morpholine-based): lower metabolic stability than 11b in human hepatocytes [1] |
| Quantified Difference | Qualitative rank-order: 11b > PQR620 in human hepatocyte stability. The THP isostere strategy was specifically selected to improve metabolic stability over morpholine [1] |
| Conditions | Human hepatocyte metabolic stability assay; De Pascale et al. Eur J Med Chem 2023 [1] |
Why This Matters
Procurement of the N-THP tropane building block, rather than an N-methyl or N-Boc tropane, is scientifically justified for programs aiming to reduce oxidative metabolism without sacrificing target potency – a critical consideration for CNS-penetrant or long-half-life candidates.
- [1] De Pascale M, et al. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Eur J Med Chem. 2023;248:115038. View Source
- [2] Verheijen JC, et al. 2-Arylureidophenyl-4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)triazines as highly potent and selective ATP competitive mTOR inhibitors: optimization of human microsomal stability. Bioorg Med Chem Lett. 2010;20(8):2648-2653. View Source
